Tac combination

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Tac combination” refers to a mixture of Cyclocarya paliurus triterpenoid acid complex and Se-methylselenocysteine. Cyclocarya paliurus triterpenoid acid complex is derived from the leaves of Cyclocarya paliurus, a plant known for its medicinal properties. Se-methylselenocysteine is a selenium-containing compound with various physiological functions, including antioxidant properties and tumor inhibition .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Cyclocarya paliurus triterpenoid acid complex involves extracting triterpenoid acids from the leaves of Cyclocarya paliurus. The main active components include ursolic acid, oleanolic acid, and betulinic acid. The extraction process typically involves solvent extraction followed by purification steps to isolate the triterpenoid acids .

Se-methylselenocysteine can be synthesized through the reaction of selenomethionine with methyl iodide under basic conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of Cyclocarya paliurus triterpenoid acid complex involves large-scale extraction and purification processes. The leaves of Cyclocarya paliurus are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography and crystallization to obtain the triterpenoid acid complex .

Se-methylselenocysteine is produced industrially through chemical synthesis. The process involves the reaction of selenomethionine with methyl iodide in large reactors, followed by purification steps to remove impurities and obtain the final product .

化学反応の分析

Electrophotocatalytic Oxidative Coupling

TAC facilitates the coupling of arenes and azoles through single-electron transfer (SET) mechanisms. Under visible light irradiation, TAC undergoes photoexcitation to generate a radical dication intermediate with oxidizing power (3.33 V vs SCE), enabling the oxidation of benzene derivatives . The reaction proceeds via:

-

Oxidation of the substrate (e.g., benzene) to form a radical cation.

-

Nucleophilic trapping by azoles (e.g., pyrazole), followed by rearomatization to yield coupled products .

Table 1: Representative Oxidative Coupling Reactions

| Substrate | Azole Partner | Reaction Conditions | Product Yield (%) |

|---|---|---|---|

| Benzene | Pyrazole | Divided cell, 48–60 h | 65–75 |

| Chlorobenzene | Imidazole | Divided cell, 48–60 h | 50–60 |

| Isopropylbenzene | Pyrazole | Undivided cell, 48–60 h | 70–80 |

Vicinal C–H Diamination

TAC catalyzes the diamination of benzylic hydrocarbons under electrophotocatalytic conditions, forming 1,2-diamine derivatives. The mechanism involves:

-

Ritter-type amination of benzylic C–H bonds to form radical cations.

-

Solvolysis and subsequent oxidation to yield dihydroimidazole products .

Table 2: Diamination Reactions with TAC

| Substrate | Reaction Conditions | Product Yield (%) |

|---|---|---|

| Cumene (isopropylbenzene) | Visible light, 5:1 acetonitrile:TFA | 85 |

| Phenylcyclopentane | Visible light, 5:1 acetonitrile:TFA | 78 |

Experimental Optimization

High-throughput reaction arrays have been developed to explore TAC-mediated reactions systematically. For example:

-

Catalyst Screening : Nickel and cobalt catalysts were evaluated in sp³–sp³ coupling reactions, with NiCl₂·glyme achieving 47% yield .

-

Reaction Scope : Optimal conditions for sp²–sp³ couplings involved NiBr₂·glyme, trifluoromethylated ligands, and manganese reductants .

Table 3: High-Throughput Reaction Optimization

| Catalyst | Ligand | Reductant | Yield (%) |

|---|---|---|---|

| NiCl₂·glyme | 4,4’-di-tert-butyl-2,2’-bipyridine | Zinc | 47 |

| NiBr₂·glyme | 4,4’-bis-trifluoromethyl-2,2’-bipyridine | Manganese | 65 |

科学的研究の応用

Cyclocarya paliurus triterpenoid acid complex and Se-methylselenocysteine have numerous scientific research applications:

作用機序

The mechanism of action of Cyclocarya paliurus triterpenoid acid complex involves the activation of the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase 3 beta pathway. This pathway plays a crucial role in regulating glucose and lipid metabolism, insulin sensitivity, and cellular stress responses .

Se-methylselenocysteine exerts its effects through its antioxidant properties and ability to modulate cellular signaling pathways. It activates the extracellular signal-regulated kinase/fos proto-oncogene pathway, leading to the upregulation of telomerase reverse transcriptase expression and the inhibition of cellular senescence .

類似化合物との比較

Cyclocarya paliurus triterpenoid acid complex is unique due to its specific combination of triterpenoid acids, including ursolic acid, oleanolic acid, and betulinic acid. These compounds exhibit synergistic effects, enhancing their therapeutic potential .

Se-methylselenocysteine is similar to other selenium-containing compounds, such as selenomethionine and selenocysteine. it is unique due to its specific methylation, which enhances its bioavailability and physiological effects .

List of Similar Compounds

- Ursolic acid

- Oleanolic acid

- Betulinic acid

- Selenomethionine

- Selenocysteine

特性

CAS番号 |

82824-07-5 |

|---|---|

分子式 |

C41H58N4O9 |

分子量 |

750.9 g/mol |

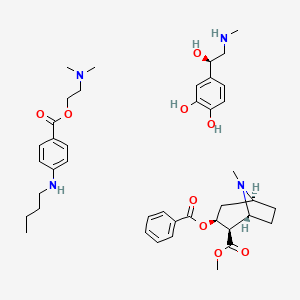

IUPAC名 |

2-(dimethylamino)ethyl 4-(butylamino)benzoate;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C17H21NO4.C15H24N2O2.C9H13NO3/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;1-10-5-9(13)6-2-3-7(11)8(12)4-6/h3-7,12-15H,8-10H2,1-2H3;6-9,16H,4-5,10-12H2,1-3H3;2-4,9-13H,5H2,1H3/t12-,13+,14-,15+;;9-/m0.0/s1 |

InChIキー |

UPAWIKUZXZKSOH-OPSIUPSMSA-N |

SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CNCC(C1=CC(=C(C=C1)O)O)O.CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |

異性体SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CNC[C@@H](C1=CC(=C(C=C1)O)O)O.CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |

正規SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CNCC(C1=CC(=C(C=C1)O)O)O.CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |

同義語 |

TAC combination TEC solution |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。